methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Scientific Research Applications
Methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano and sulfanyl groups play a crucial role in binding to these targets, while the naphthalenylmethyl group enhances the compound’s stability and bioavailability. The pathways involved in its action include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:
- Methyl 5-cyano-4-(2-methylphenyl)-6-{[(phenyl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-2-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications .
Biological Activity
The compound methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. Its structural complexity suggests potential interactions with various biological targets.
1. Neurotoxicity and Monoamine Oxidase Interaction
Research indicates that compounds similar to tetrahydropyridines can interact with monoamine oxidases (MAO), particularly MAO-B. These interactions are crucial as they may lead to neurotoxic effects. For instance, analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) were found to be substrates for MAO-B and exhibited neurotoxicity in animal models . The capacity of the compound to be oxidized by MAO-B may play a significant role in its biological activity.
2. Inhibition of Neurotransmitter Uptake
Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as dopamine (DA) and serotonin (5-HT). For example, MPTP was a potent inhibitor of [3H]5-HT uptake with an IC50 value of 0.14 µM, indicating that structural analogs may exhibit similar inhibitory effects on neurotransmitter systems . This inhibition can lead to alterations in dopaminergic signaling pathways, which are critical in various neurological conditions.
Case Studies
Several case studies highlight the biological implications of related compounds:
- Neurotoxic Effects in Animal Models : In studies involving MPTP and its analogs, neurotoxic effects were observed in mice, correlating with their capacity to be oxidized by MAO-B. This suggests that the biological activity of tetrahydropyridine derivatives may involve similar pathways .
- Inhibition Studies : A study evaluating various tetrahydropyridine derivatives found that those capable of inhibiting neurotransmitter uptake were also neurotoxic. This relationship underscores the importance of chemical structure in determining biological activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 5-cyano-4-(2-methylphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-16-8-3-5-12-19(16)22-21(14-27)25(28-24(29)23(22)26(30)31-2)32-15-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,22-23H,15H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSLHYPMJUUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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